
N-(3-Pyridylmethyl)adriamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Pyridylmethyl)adriamycin, also known as this compound, is a useful research compound. Its molecular formula is C33H34N2O11 and its molecular weight is 634.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Efficacy
Research has demonstrated that NPA possesses significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : In vitro studies have shown that NPA effectively inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to or lower than those of doxorubicin. This suggests enhanced efficacy against resistant cancer phenotypes.
- Leukemia : NPA has also shown promising results in hematological malignancies, with studies indicating its ability to induce apoptosis in leukemia cells through both intrinsic and extrinsic pathways.
Combination Therapies
The potential of NPA is further amplified when used in combination with other chemotherapeutic agents:
- Synergistic Effects : Studies indicate that combining NPA with other agents, such as platinum-based drugs or targeted therapies, can enhance therapeutic outcomes. For example, the combination of NPA with cisplatin has been shown to exhibit synergistic cytotoxicity in ovarian cancer models.
- Nanoparticle Formulations : Recent advancements in drug delivery systems have explored encapsulating NPA within nanoparticles to improve bioavailability and reduce systemic toxicity. These formulations have demonstrated enhanced targeting capabilities towards tumor cells while minimizing effects on healthy tissues.
Case Studies and Clinical Trials
Several clinical trials have investigated the application of NPA in various cancer types:
These studies highlight the promising role of NPA as a component of combination therapy regimens.
特性
CAS番号 |
145785-62-2 |
---|---|
分子式 |
C33H34N2O11 |
分子量 |
634.6 g/mol |
IUPAC名 |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
InChIキー |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Key on ui other cas no. |
145843-38-5 |
同義語 |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。